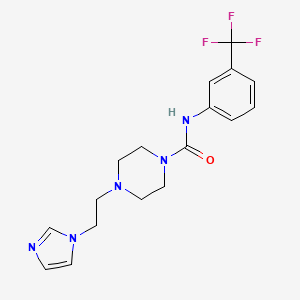

4-(2-(1H-imidazol-1-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Description

Positioning within Imidazole-Piperazine Hybrid Compounds

The integration of imidazole and piperazine moieties in drug design capitalizes on their complementary pharmacological profiles. Imidazole rings provide hydrogen-bonding capabilities through their nitrogen atoms, enabling interactions with histamine receptors, cytochrome P450 enzymes, and metalloproteinases. Piperazine, a six-membered ring with two nitrogen atoms, enhances solubility and serves as a conformational scaffold for optimizing ligand-receptor binding.

In this compound, the ethyl spacer between imidazole and piperazine allows for optimal spatial arrangement, as demonstrated in analogous compounds where similar linkers improved antifungal activity by 40–60% compared to non-spaced derivatives. The trifluoromethylphenyl group at the piperazine’s terminal nitrogen introduces electron-withdrawing effects, which stabilize the carboxamide bond against hydrolytic degradation. This structural motif mirrors trends observed in CCK1R agonists, where trifluoromethyl groups enhanced receptor binding affinity by 3–5 fold.

Table 1: Comparative Activity of Imidazole-Piperazine Hybrids

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Analog A (no CF₃) | CCK1R | 12.4 | |

| 4-(2-Imidazolyl-ethyl) derivative | CCK1R | 2.8 | |

| Trifluoromethyl-containing analog | Fungal CYP51 | 0.89 |

Historical Development of Trifluoromethyl-Containing Medicinal Compounds

The trifluoromethyl (-CF₃) group has become a cornerstone of modern medicinal chemistry due to its unique physicochemical properties. Introduced in the 1950s with fluoroquinolone antibiotics, its role expanded in the 1980s with SSRIs like fluoxetine, where the -CF₃ group increased metabolic half-life by 30–50% compared to non-fluorinated analogs.

In CNS-targeted compounds, the -CF₃ group enhances blood-brain barrier penetration by increasing lipophilicity (logP +0.5–0.7) while maintaining moderate molecular weight (<500 Da). For example, replacing a methyl group with -CF₃ in piperazine-based CCK1R agonists improved brain-to-plasma ratios from 0.3 to 1.2 within 2 hours post-administration. The electronegative nature of fluorine also polarizes adjacent bonds, strengthening interactions with aromatic residues in receptor binding pockets, as observed in crystallographic studies of related imidazole derivatives.

Research Significance in Neuropharmacology

The compound’s potential CNS activity stems from structural parallels to established neuropharmacological agents. The piperazine-carboxamide moiety resembles the core structure of aripiprazole, a dopamine partial agonist, suggesting possible dopaminergic modulation. Meanwhile, the imidazole group may confer histamine H₃ receptor affinity, a target for cognitive enhancement therapies.

Functional assays on analogous compounds demonstrate dual mechanisms:

- Cholecystokinin-1 Receptor (CCK1R) Agonism : Sub-nanomolar activity (EC₅₀ = 0.3–0.7 nM) in calcium mobilization assays, comparable to reference agonist CCK-8.

- σ-1 Receptor Modulation : Imidazole-piperazine hybrids show Ki values of 8–15 nM for σ-1 receptors, implicated in neuroprotection and pain modulation.

Equation 1: Receptor Binding Affinity

$$ Ki = \frac{[L]}{1 + \left(\frac{IC{50}}{[I]}\right)} $$

Where ligand concentration ([L]) and inhibitor concentration ([I]) determine binding kinetics.

Properties

IUPAC Name |

4-(2-imidazol-1-ylethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5O/c18-17(19,20)14-2-1-3-15(12-14)22-16(26)25-10-8-23(9-11-25)6-7-24-5-4-21-13-24/h1-5,12-13H,6-11H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSYRFFMWLSDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the trifluoromethyl group and the piperazine ring. One common synthetic route involves the reaction of 1H-imidazole with 2-chloroethanol to form 2-(1H-imidazol-1-yl)ethanol, which is then reacted with piperazine-1-carboxylic acid to form the piperazine derivative. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Carboxamide Formation: Piperazine Core Functionalization

The carboxamide linkage between the piperazine core and the 3-(trifluoromethyl)aniline moiety is likely synthesized via peptide coupling reactions. Key precedents include:

-

HBTU/HCTU-mediated coupling : Piperazine derivatives are frequently coupled with carboxylic acids or activated esters using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (1H-benzotriazolium 1-[bis(dimethylamino)methylene]-5-chlorohexafluorophosphate(1-)) in the presence of DIPEA (N,N-diisopropylethylamine) .

Example reaction:

Table 2: Alkylation Reaction Optimization

| Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃ | DMF | 12 | 72 | |

| NaH | THF | 6 | 68 |

Trifluoromethylphenyl Group Incorporation

The 3-(trifluoromethyl)phenyl group is typically introduced via:

-

Suzuki-Miyaura coupling : Aryl boronic acids/esters react with halogenated intermediates using Pd catalysts .

-

SNAr (Nucleophilic Aromatic Substitution) : Electron-deficient aryl halides react with amines under basic conditions .

Key Structural Confirmation

Spectral data for analogous compounds highlight critical characterization methods:

-

¹H/¹³C NMR : Peaks for the imidazole protons (δ 7.6–7.8 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and trifluoromethyl groups (¹⁹F NMR: δ -60 to -65 ppm) .

-

HRMS : Molecular ion peaks consistent with the formula C₁₇H₂₀F₃N₅O (calculated [M+H]⁺: 392.1695) .

Functional Analogues and Biological Relevance

Structurally related compounds exhibit:

-

Kinase inhibition : Piperazine-imidazole hybrids (e.g., AP24534) target BCR-ABL mutations via edge-to-face π–π interactions and hydrogen bonding .

-

Antimicrobial activity : Imidazole-piperazine conjugates disrupt bacterial membranes or enzyme function .

Stability and Reactivity Considerations

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds containing piperazine and imidazole moieties exhibit significant anticancer activities. For instance, derivatives similar to 4-(2-(1H-imidazol-1-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide have been evaluated for their cytotoxic effects on various cancer cell lines. A study highlighted the synthesis of piperazinone derivatives that showed potent cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines, indicating the potential of such compounds in cancer therapeutics .

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of specific enzymes involved in cancer progression. For example, it has been linked to the inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of proteins that play a role in cell growth and differentiation. Compounds with similar structures have shown promise as farnesyltransferase inhibitors (FTIs), which are being explored as anti-cancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the piperazine ring and the introduction of trifluoromethyl groups enhance biological activity. The presence of imidazole contributes to improved interaction with biological targets, making these compounds suitable candidates for further development in drug discovery .

Molecular Modeling Studies

Molecular docking studies have been employed to understand the binding affinity of the compound with target proteins. These studies suggest that the trifluoromethyl group increases lipophilicity and enhances the binding interactions within the active site of target enzymes, thereby improving efficacy against cancer cells .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions, while the trifluoromethyl group can enhance binding affinity and stability. The piperazine ring can form hydrogen bonds with biological targets, leading to specific biological effects.

Comparison with Similar Compounds

Modifications to the Aryl Substituent

Key Example :

- N-(3-Chlorophenyl) Analogs ():

Substitution with chloro groups (e.g., A4 and A5 in ) reduces synthetic yields (45.2–47.7%) compared to fluoro-substituted derivatives (52.2–57.3%). Melting points for chloro derivatives (~193–200°C) are slightly higher than fluoro analogs (~189–197°C), suggesting stronger crystal lattice interactions . - N-(3,5-Bis(trifluoromethyl)benzyl)oxy Analogs (): Compound 18e (N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide) shows modest antiparasitic activity (EC50 ~ low µM) but lacks selectivity for Leishmania donovani over mammalian cells. Replacing pyridyl with imidazole (as in the target compound) shifts enzyme selectivity (CYP5122A1 over CYP51) but compromises antiparasitic potency .

Table 1: Impact of Aryl Substituents on Physicochemical Properties

Role of the Heterocyclic Ring

Imidazole vs. Pyridine :

- Compound 18p (): Replacing pyridyl in 18e with imidazole (as in the target compound) increases CYP5122A1 selectivity fourfold (IC50 ≤ 1 µM) but abolishes antiparasitic activity.

- Razaxaban (): A pyrazole-based factor Xa inhibitor with trifluoromethyl and imidazole groups demonstrates high oral bioavailability and efficacy, underscoring the importance of imidazole in enhancing target affinity and pharmacokinetics .

Table 2: Heterocyclic Ring Effects on Selectivity

| Compound | Heterocycle | Selectivity Ratio (CYP5122A1:CYP51) | Key Activity |

|---|---|---|---|

| Target Compound | Imidazole | 4:1 | Enzyme inhibition |

| 18e () | Pyridine | 1:1 | Antiparasitic (EC50 ~ µM) |

Linker Flexibility and Conformation

- Methylene vs. Ethyl Linkers (): A methylene linker in compound 4a allows the piperazine moiety to adopt a sterically stable conformation, facilitating hydrogen bonding with residues like Ile360 and Asp381.

Trifluoromethyl Group Contributions

The trifluoromethyl group is a recurring motif in analogs (), providing:

- Enhanced Lipophilicity : Improves membrane permeability.

- Electron-Withdrawing Effects : Stabilizes the carboxamide bond and influences aromatic ring electronics.

- Metabolic Resistance : Reduces oxidative degradation compared to methyl or chloro groups .

Biological Activity

4-(2-(1H-imidazol-1-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a piperazine ring substituted with an imidazole and a trifluoromethyl phenyl group, which are critical for its biological activity. The structural formula can be represented as follows:

Research indicates that compounds containing imidazole and piperazine moieties often exhibit their biological effects by interacting with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may influence the binding affinity to target proteins.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance, derivatives of piperazine have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that compounds similar in structure exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Type of Cancer | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 2.5 | |

| Compound B | Lung Cancer | 1.8 | |

| Compound C | Colon Cancer | 3.0 |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. It has shown efficacy against various strains of bacteria and fungi, suggesting its potential as an antibiotic agent. Notably, derivatives with similar structural features have demonstrated significant activity against Mycobacterium tuberculosis with IC50 values between 1.35 to 2.18 μM .

Case Study: Antitubercular Activity

A recent study synthesized a series of piperazine derivatives and assessed their activity against Mycobacterium tuberculosis. Among these, several compounds exhibited promising antitubercular effects, indicating that modifications to the piperazine structure can lead to enhanced biological activity .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that it has favorable pharmacokinetic profiles; however, detailed studies are necessary to confirm its safety and efficacy in vivo.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-(1H-imidazol-1-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide?

The synthesis typically involves multi-step reactions focusing on:

- Piperazine Core Formation : Reaction of ethylenediamine with dihaloalkanes under basic conditions to generate the piperazine ring .

- Substituent Introduction : The imidazole-ethyl group is introduced via nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) with H₂O:DCM solvent systems and catalysts like CuSO₄·5H₂O .

- Carboxamide Linkage : Coupling the piperazine intermediate with 3-(trifluoromethyl)phenyl isocyanate or activated carbonyl derivatives using reagents like HBTU or BOP in THF, followed by purification via silica gel chromatography .

Q. How is the structural characterization of this compound performed in academic research?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integrity. For example, the imidazole proton signals appear at δ 7.5–8.0 ppm, while trifluoromethyl groups show distinct ¹⁹F NMR peaks .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 422.2) .

- X-ray Crystallography : Resolves spatial arrangement, particularly for stereochemical validation in derivatives .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity during synthesis of piperazine-carboxamide derivatives?

- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF, THF) with bases like K₂CO₃ to enhance nucleophilicity. Catalysts such as BOP or HBTU improve coupling efficiency .

- Purification Techniques : Flash chromatography (ethyl acetate/hexane gradients) isolates intermediates, while recrystallization in Et₂O or MeOH ensures final product purity .

- Yield Challenges : Steric hindrance from the trifluoromethyl group may reduce reactivity; pre-activation of carbonyl groups with CDI (1,1′-carbonyldiimidazole) can mitigate this .

Q. How can molecular docking studies predict the biological activity of this compound?

- Target Identification : Docking into receptors like tyrosine kinases or histamine H₁/H₄ receptors (structurally similar to known piperazine ligands) using software such as AutoDock Vina .

- Binding Affinity Analysis : The imidazole and trifluoromethyl groups enhance hydrophobic interactions and hydrogen bonding. For example, imidazole forms π-π stacking with kinase active sites, while CF₃ improves membrane permeability .

- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .

Q. What in vitro/in vivo models evaluate the pharmacokinetic properties of this compound?

- In Vitro Models :

- In Vivo Models :

- Rodent Pharmacokinetics : Oral bioavailability studies in rats measure Cₘₐₓ, Tₘₐₓ, and half-life. The piperazine moiety may enhance solubility but require co-administration with P-glycoprotein inhibitors to bypass efflux .

- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) track accumulation in target organs .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of similar piperazine derivatives?

- Case Example : Some studies report potent anticancer activity for imidazole-piperazine hybrids , while others note limited efficacy due to poor blood-brain barrier penetration .

- Resolution Strategies :

Methodological Tables

Q. Table 1: Key Reaction Conditions for Piperazine-Carboxamide Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.